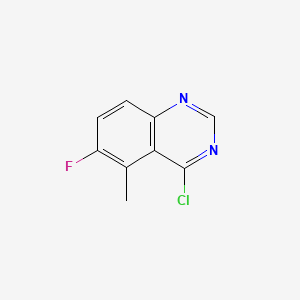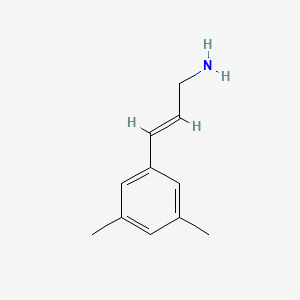![molecular formula C15H16N2O3 B15312767 2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide](/img/structure/B15312767.png)
2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyano group, an ethenyloxyethyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the cyano group and the methoxyphenyl group makes it susceptible to nucleophilic attack, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazonoyl chloride, sodium ethoxide, and acetic acid. For example, the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature can yield aminopyrazole derivatives .
Major Products Formed: The major products formed from the reactions of 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide include various heterocyclic compounds, such as aminopyrazoles and other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest due to their biological activities . In biology and medicine, derivatives of this compound have shown activity against diseases such as tuberculosis and dengue . Additionally, its unique chemical structure makes it a valuable tool for studying enzyme inhibition and other biochemical processes .
Mécanisme D'action
The mechanism of action of 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The cyano group and the methoxyphenyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide include other cyanoacetamide derivatives and methoxyphenyl-substituted compounds. Examples include ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate and ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate .
Uniqueness: What sets 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide apart from similar compounds is its combination of functional groups, which confer unique reactivity and biological activity. The presence of the ethenyloxyethyl group, in particular, distinguishes it from other cyanoacetamide derivatives and contributes to its distinct chemical behavior .
Propriétés
Formule moléculaire |
C15H16N2O3 |
|---|---|
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(2-ethenoxyethyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-9-8-17-15(18)13(11-16)10-12-4-6-14(19-2)7-5-12/h3-7,10H,1,8-9H2,2H3,(H,17,18)/b13-10+ |
Clé InChI |
ZTTBSAUMUTXZNK-JLHYYAGUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCOC=C |
SMILES canonique |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)





![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)







